

Minimum inhibitory concentration (MIC) determination of (+)Melearoride A

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Compound of Interest		
Compound Name:	(+)Melearoride A	
Cat. No.:	B15290552	Get Quote

An Application Note on the Determination of Minimum Inhibitory Concentration (MIC) of **(+)Melearoride A**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)Melearoride A is a 13-membered macrolide that has been isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1] This natural product has garnered interest within the scientific community due to its demonstrated synergistic antifungal activity with fluconazole against azole-resistant strains of Candida albicans.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a specified incubation period.[2][3] This document provides detailed protocols for determining the MIC of (+)Melearoride A.

Data Presentation

The following table summarizes the antimicrobial activity of **(+)Melearoride A**. Please note that while the synergistic activity with fluconazole has been reported, the precise MIC value of **(+)Melearoride A** when tested alone against a range of microorganisms is not explicitly stated in the provided information. The compound was evaluated in a checkerboard assay to determine its synergistic effects.[1]



Microorganism	Antimicrobial Agent(s)	MIC (μg/mL)	Reference
Azole-resistant Candida albicans	(+)Melearoride A	Not explicitly stated	[1]
Azole-resistant Candida albicans	(+)Melearoride A + Fluconazole	Synergistic effect observed	[1]

Experimental Protocols Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies for determining the MIC of an antimicrobial agent against a fungal pathogen.[2][3]

- a. Materials:
- (+)Melearoride A
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 medium, supplemented with L-glutamine and buffered with MOPS
- Sterile 96-well microtiter plates
- Fungal isolate (e.g., Candida albicans)
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer
- · 0.5 McFarland standard
- Incubator
- b. Preparation of Stock Solution:



- Prepare a stock solution of (+)Melearoride A in DMSO at a concentration of 1 mg/mL.
- Further dilutions should be prepared in the appropriate broth medium to achieve the desired final concentrations for the assay.
- c. Inoculum Preparation:
- From a fresh culture of the test microorganism, suspend several colonies in sterile saline or PBS.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.
- Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
- d. Assay Procedure:
- In a 96-well microtiter plate, perform serial two-fold dilutions of **(+)Melearoride A** in the broth medium to obtain a range of concentrations.
- Add the prepared fungal inoculum to each well.
- Include a positive control well (inoculum without the test compound) and a negative control
 well (broth only).
- Incubate the plate at 35-37°C for 18-24 hours.
- e. Interpretation of Results:
- The MIC is the lowest concentration of (+)Melearoride A that shows no visible growth (turbidity) in the well.

Checkerboard Assay for Synergy Determination

This assay is used to evaluate the synergistic effect of **(+)Melearoride A** with another antimicrobial agent, such as fluconazole.



a. Materials:

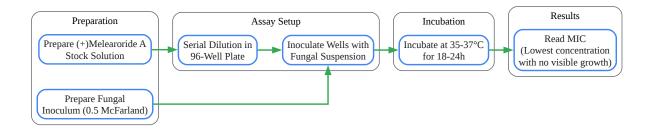
 Same as for the broth microdilution method, with the addition of the second antimicrobial agent (e.g., fluconazole).

b. Assay Procedure:

- Prepare serial dilutions of (+)Melearoride A horizontally across the 96-well plate.
- Prepare serial dilutions of the second antimicrobial agent (e.g., fluconazole) vertically down the plate.
- This creates a matrix of wells with varying concentrations of both compounds.
- Add the prepared fungal inoculum to each well.
- Include appropriate controls for each compound alone.
- Incubate the plate under the same conditions as the standard MIC assay.
- c. Interpretation of Results:
- The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy.
- FIC of drug A = MIC of drug A in combination / MIC of drug A alone.
- FIC of drug B = MIC of drug B in combination / MIC of drug B alone.
- FIC Index = FIC of drug A + FIC of drug B.
- A FIC index of ≤ 0.5 is generally considered synergistic.

Visualizations

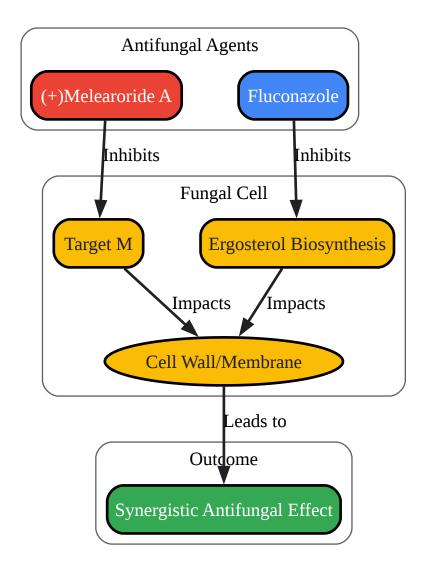




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Caption: Workflow for MIC determination of (+)Melearoride A.





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